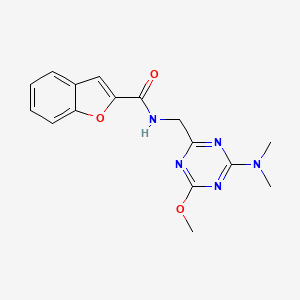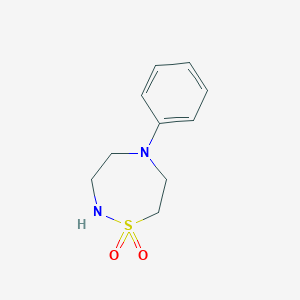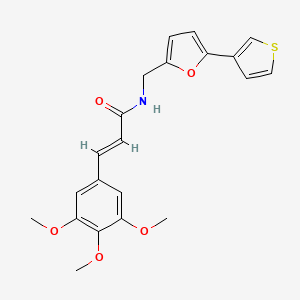
4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid” is a chemical compound with the empirical formula C10H10ClN3O2S . It is a solid substance . It is similar to other compounds such as 4-(4H-1,2,4-Triazol-4-yl)benzoic acid .
Molecular Structure Analysis
The molecular structure of “4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid” can be represented by the SMILES stringO=C(O)C(C=C1)=CC=C1CSC2=NN=CN2.Cl . The InChI key for this compound is CLZQKDHIARPVOY-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The molecular weight of “4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid” is 271.72 . It is a solid substance . The boiling point and density of a similar compound, “3-(4H-1,2,4-Triazol-4-yl)benzoic acid”, are 497.1±55.0 °C and 1.390±0.06 g/cm3, respectively .科学的研究の応用
Metal Complex Formation and Oxidative Stress Potential
Research by Steinhauser et al. (2005) explores the complex formation of similar triazole derivatives with iron ions (FeIII and FeII), highlighting their stability, redox properties, and potential involvement in generating oxidative stress. These findings suggest applications in studying metal ion interactions and oxidative mechanisms in biological systems (Steinhauser et al., 2005).
Antifungal Activities
Li et al. (2010) synthesized triorganotin (4H-1,2,4-triazol-4-yl)benzoates, demonstrating their significant antifungal properties against several pathogens. This research underscores the potential of 4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid derivatives in developing new antifungal agents (Li et al., 2010).
Supramolecular Chemistry and Thermal Properties
Wang et al. (2018) report the synthesis of metal(II) complexes based on triazole-benzoic acid derivatives, analyzing their crystal structure, Hirshfeld surface, spectroscopic, and thermal properties. The study offers insights into designing materials with specific thermal and structural characteristics (Wang et al., 2018).
Antimicrobial Studies
Upmanyu et al. (2012) conducted antimicrobial studies on synthesized 4-(substituted)-ethanoylamino-3-mercapto-5-(4-substituted) phenyl-1,2,4-triazoles, starting from different 4-substituted benzoic acids. These compounds showed moderate to good antibacterial and antifungal activities, indicating their utility in antimicrobial research (Upmanyu et al., 2012).
Luminescence Sensing
Wang et al. (2016) developed lanthanide metal–organic frameworks based on unsymmetrical 1,2,3-triazole-containing tricarboxylic acid ligands. These frameworks exhibit selective luminescence sensing of metal ions and nitroaromatic compounds, demonstrating applications in sensing and detection technologies (Wang et al., 2016).
Coordination Polymers and Photophysical Properties
Sivakumar et al. (2011) synthesized lanthanide-based coordination polymers from derivatives of 3,5-dihydroxy benzoates, including 4-(1,2,4-triazol-1-yl)benzoic acid derivatives. The study examined their crystal structures and photophysical properties, offering pathways to materials with specific light-emitting features (Sivakumar et al., 2011).
Safety and Hazards
将来の方向性
The 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests that “4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid” and similar compounds could have potential applications in the field of medicinal chemistry.
作用機序
Target of Action
The primary targets of 4-((4H-1,2,4-Triazol-3-yl)methyl)benzoic acid are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are commonly used in cancer research, with MCF-7 representing breast cancer cells and HCT-116 representing colon cancer cells .
Mode of Action
The compound interacts with these cancer cells and exhibits potent inhibitory activities .
Biochemical Pathways
The induction of apoptosis suggests that it may involve pathways related to cell growth and death
Pharmacokinetics
Its potent inhibitory activities against cancer cells suggest that it may have good bioavailability
Result of Action
The compound’s action results in the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors. Notably, some of the hybrids of this compound demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
特性
IUPAC Name |
4-(1H-1,2,4-triazol-5-ylmethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)8-3-1-7(2-4-8)5-9-11-6-12-13-9/h1-4,6H,5H2,(H,14,15)(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPLKYWVQYAMEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC=NN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1423033-63-9 |
Source


|
| Record name | 4-(4H-1,2,4-triazol-3-ylmethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2945671.png)
![N-([2,2'-bifuran]-5-ylmethyl)cinnamamide](/img/structure/B2945673.png)
![N-(1-Cyanocyclohexyl)-2-[3-hydroxy-3-(triazol-1-ylmethyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2945677.png)
![4-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2945679.png)



![N-(2,6-difluorobenzyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2945685.png)
![3'-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2945686.png)
![2-(3-bromobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2945688.png)
![1,3-dimethyl-2,4-dioxo-N-phenethyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2945690.png)
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2945691.png)